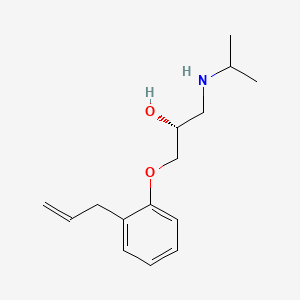
(+)-Alprenolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alprenolol is a non-selective beta blocker as well as 5-HT1A receptor antagonist.
科学的研究の応用
Cardiovascular Applications
Hypertension and Angina Pectoris
(+)-Alprenolol is primarily used for managing hypertension and angina pectoris. It works by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Clinical studies have shown that it is effective in treating supraventricular arrhythmias with fewer side effects compared to other beta-blockers like propranolol .
Table 1: Efficacy of this compound in Cardiovascular Conditions
Anti-Arrhythmic Properties
Research indicates that this compound exhibits anti-arrhythmic effects by stabilizing cardiac muscle action potentials. In isolated cardiac tissues, it has demonstrated significant reductions in the maximum rate of depolarization, indicating its potential to prevent arrhythmias .
Case Study: Anti-Arrhythmic Effects
A study involving guinea pigs showed that doses of this compound could protect against ouabain-induced ventricular fibrillation, highlighting its role as an anti-arrhythmic agent .
Neuroprotective Applications
Recent research has identified this compound as a candidate for treating prion diseases, which are characterized by abnormal protein aggregation leading to neurodegeneration. In a study screening existing FDA-approved drugs, this compound was found to reduce the accumulation of abnormal prion proteins in infected mice .
Table 2: Neuroprotective Effects of this compound
Molecular Biology and Signaling Pathways
This compound has been shown to activate β-arrestin-mediated signaling pathways, particularly involving the epidermal growth factor receptor (EGFR). This activation may confer cardioprotective effects and enhance survival signaling pathways within cardiac tissues .
Table 3: Signaling Pathways Activated by this compound
特性
CAS番号 |
23846-72-2 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1 |
InChIキー |
PAZJSJFMUHDSTF-CQSZACIVSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+)-Alprenolol; (D)-(+)-Alprenolol; Alprenolol, (R)-; D-Alprenolol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















